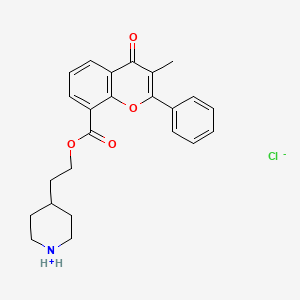

Flavoxate hydrochloride

描述

盐酸法伏沙坦是一种合成的泌尿道痉挛解痉剂。 它主要用于症状性缓解与膀胱肌肉控制不足相关的疾病,如排尿困难、尿急和夜尿 . 该化合物作为一种毒蕈碱受体拮抗剂,对平滑肌具有直接的松弛作用 .

准备方法

合成路线和反应条件

盐酸法伏沙坦是通过一系列化学反应合成的。 一种常见的方法是将 2-哌啶基乙基 3-甲基黄酮-8-羧酸酯与盐酸反应生成盐酸法伏沙坦 . 该过程通常包括在合适的溶剂中加热反应物,然后进行纯化步骤以分离所需的产物 .

工业生产方法

在工业环境中,盐酸法伏沙坦是使用控制释放或缓释制剂生产的。 这些制剂通过将快速溶解和缓慢溶解的法伏沙坦制剂以特定比例混合制备 . 生产过程涉及使用双层、多层片剂、多层包衣微型片剂或装入胶囊中的具有双相药物释放特性的颗粒 .

化学反应分析

反应类型

盐酸法伏沙坦会发生各种化学反应,包括:

氧化: 该反应涉及向化合物中添加氧或去除氢。

还原: 该反应涉及向化合物中添加氢或去除氧。

取代: 该反应涉及用另一种官能团取代一个官能团。

常用试剂和条件

这些反应中常用的试剂包括亚硫酰氯、氢氧化钠和各种溶剂,如甲苯 . 这些反应通常在受控的温度和压力条件下进行,以确保获得所需的产物。

形成的主要产物

科学研究应用

Flavoxate hydrochloride is an antispasmodic medication primarily used to treat urinary bladder conditions . It functions by relaxing the muscles in the urinary tract, which helps to alleviate pain and prevent frequent or uncontrolled urination .

Medicinal Applications

This compound is mainly used to relieve and prevent muscle spasms in the urinary tract . It is effective in treating spasms caused by inflammation of the urinary bladder, urethra, or prostate gland . this compound is also used to alleviate symptoms such as painful urination (dysuria), excessive nighttime urination (nocturia), and urinary incontinence that may occur after surgery, cystoscopy, or catheterization . Additionally, it addresses symptoms like burning or stinging during urination, frequent urination, and a strong, immediate urge to urinate .

Overactive Bladder Treatment

Flavoxate is used in the treatment of overactive bladder, reducing bladder contractions and associated pain . Studies have shown that flavoxate can significantly improve the condition in patients with urge incontinence .

- Efficacy : Flavoxate has been found to cure or greatly improve symptoms in a significant percentage of patients .

- Dosage : A daily dosage of 1200 mg of this compound was significantly more effective than 600 mg in improving bladder capacity and reducing pressure .

Meta-Analysis Findings

A meta-analysis of multiple studies indicated the effectiveness of flavoxate in treating overactive bladder . The analysis included data from 21 reports involving 2104 patients and showed positive outcomes regarding urinary incontinence .

Improvement in Urodynamic Variables

Research has demonstrated that flavoxate improves urodynamic variables :

- Increased Bladder Capacity : Flavoxate treatment resulted in a statistically significant increase in bladder capacity compared to placebo .

- Reduced Detrusor Contractions : Flavoxate helps in decreasing the frequency of detrusor contractions .

- Increased Volume at First Urge : Both 600 mg and 1200 mg daily dosages of flavoxate significantly increased the volume at first urge compared to baseline .

Relief of Urinary Symptoms

This compound is effective in alleviating various urinary symptoms :

- Dysuria : It helps in relieving painful urination .

- Nocturia : Flavoxate reduces excessive urination at night .

- Urinary Incontinence : It aids in controlling the inability to control urine flow .

- Urgency : Flavoxate improves the sensation of needing to urinate immediately .

Effects on Residual Urine Volume

Flavoxate can reduce residual urine volume in patients. A study showed that a significant number of patients with a residual urine volume greater than 20 ml before treatment experienced a notable reduction after this compound treatment .

Potential Adverse Effects

Patients using this compound may experience side effects, including nausea, vomiting, stomach upset, gastric pain, dry mouth, and drowsiness .

Storage Conditions

作用机制

相似化合物的比较

类似化合物

与盐酸法伏沙坦类似的一些化合物包括:

奥昔布宁: 另一种用于治疗膀胱过度活动症的毒蕈碱拮抗剂.

米拉贝隆 (Myrbetriq): 一种用于治疗膀胱过度活动症的β3-肾上腺素受体激动剂.

独特性

盐酸法伏沙坦在作为毒蕈碱拮抗剂和直接平滑肌松弛剂的双重作用方面是独一无二的 . 这种特性的结合使其在症状性缓解膀胱痉挛和相关疾病方面特别有效 .

生物活性

Flavoxate hydrochloride is a spasmolytic agent primarily used for the symptomatic relief of conditions associated with urinary tract disorders, such as overactive bladder (OAB). It functions as a competitive antagonist at muscarinic acetylcholine receptors, leading to relaxation of smooth muscle in the bladder and a reduction in urinary urgency and frequency. This article explores the biological activity of this compound, including its pharmacodynamics, clinical efficacy, and case studies.

Pharmacodynamics

Flavoxate exerts its effects through several mechanisms:

- Muscarinic Receptor Antagonism : Flavoxate selectively inhibits muscarinic receptors (M1, M2, and M5), which play a crucial role in bladder contraction and urinary function. This antagonism reduces detrusor muscle tone, thereby decreasing the frequency of involuntary bladder contractions and improving bladder capacity .

- Calcium Channel Modulation : The compound also displays moderate calcium antagonistic activity, contributing to its muscle-relaxing effects on the bladder .

- Phosphodiesterase Inhibition : Flavoxate inhibits phosphodiesterases, which may enhance cyclic AMP levels within cells, further promoting relaxation of smooth muscle .

| Mechanism | Description |

|---|---|

| Muscarinic Antagonism | Inhibits M1, M2, and M5 receptors to reduce bladder contractions |

| Calcium Channel Blockade | Moderately inhibits calcium influx, leading to muscle relaxation |

| Phosphodiesterase Inhibition | Increases cyclic AMP levels, promoting smooth muscle relaxation |

Clinical Efficacy

Flavoxate has been evaluated in various clinical settings for its efficacy in treating OAB and related symptoms. A notable study compared daily dosages of 600 mg versus 1200 mg over four weeks. Both regimens were effective in managing symptoms; however, the higher dosage significantly improved urodynamic parameters, particularly regarding uninhibited detrusor contractions .

Table 2: Clinical Study Outcomes

| Dosage (mg/day) | Symptom Improvement | Urodynamic Effect | Tolerability |

|---|---|---|---|

| 600 | Moderate | Comparable to placebo | Excellent |

| 1200 | Significant | Superior in reducing detrusor contractions | Excellent |

Case Study 1: Efficacy in Urge Incontinence

A double-blind study involving 27 patients with urge incontinence evaluated the effectiveness of flavoxate. Patients receiving 1200 mg/day reported significant reductions in urgency and frequency compared to those on 600 mg/day. The tolerability was high across both groups, emphasizing the drug's safety profile .

Case Study 2: Effects on Bladder Capacity

In another clinical trial assessing bladder capacity, flavoxate administration resulted in a statistically significant increase in bladder volume capacity (BVC) when compared to other antispasmodics like emepronium bromide. Patients noted improvements in quality of life due to reduced urinary symptoms .

Adverse Effects

Flavoxate is generally well-tolerated; however, some patients may experience mild side effects such as dry mouth and constipation. Its anticholinergic properties can lead to these effects but are usually manageable. The overall safety profile is favorable compared to alternative treatments for OAB .

Table 3: Reported Adverse Effects

| Adverse Effect | Incidence Rate |

|---|---|

| Dry Mouth | Low |

| Constipation | Low |

| Dizziness | Rare |

常见问题

Basic Research Questions

Q. What are the primary mechanisms of action of Flavoxate hydrochloride in urinary tract research?

this compound exhibits multiple pharmacological actions:

- Phosphodiesterase (PDE) inhibition : Competitively inhibits PDE enzymes, increasing cAMP levels to relax smooth muscle .

- mAChR antagonism : Blocks muscarinic acetylcholine receptors (IC50 = 12.2 μM), reducing bladder contractions .

- Calcium channel antagonism : Modulates intracellular calcium flux to suppress detrusor hyperactivity .

- Local anesthetic activity : Stabilizes neuronal membranes via sodium channel blockade . Methodological note: To confirm these mechanisms, use in vitro receptor-binding assays (mAChR), PDE activity kits, and calcium imaging in isolated bladder tissue.

Q. Which analytical techniques are recommended for characterizing this compound in pharmaceutical research?

Key techniques include:

- UV-Vis spectroscopy : Absorption maxima at 240.5 nm (ε = 1.54×10<sup>4</sup>), 288.2 nm (ε = 1.11×10<sup>4</sup>), and 317.8 nm (ε = 1.12×10<sup>4</sup>) in methanol or 0.1 N HCl .

- FT-IR spectroscopy : Peaks at 1718 cm<sup>-1</sup> (ester C=O) and 1636 cm<sup>-1</sup> (flavone C=O) .

- NMR : Distinct <sup>1</sup>H-NMR signals (e.g., δ 10.48 ppm for H12, δ 2.16 ppm for 3-CH3) .

- HPLC : Pharmacopeial methods using C18 columns (e.g., Waters Symmetry) with retention times of 4.0 min (flavoxate) and 10.0 min (Related Compound A) .

Q. What pharmacopeial standards apply to this compound tablets?

The USP monograph specifies:

- Assay limits : 90–110% of labeled C24H25NO4·HCl .

- Impurity thresholds : ≤1.5% for Related Compound A (3-Methylflavone-8-carboxylic acid), ≤0.3% for unspecified impurities .

- Dissolution testing : Required for tablet formulations, validated via HPLC .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values for mAChR antagonism?

Variability in IC50 values (e.g., 12.2 μM ) may arise from:

- Assay conditions : Differences in cell lines (CHO vs. HEK293), ligand concentrations, or incubation times.

- Receptor subtypes : mAChR M3 vs. M2 selectivity profiles. Methodological recommendation: Standardize assays using USP reference materials and include positive controls (e.g., atropine) to normalize data .

Q. What strategies optimize the synthesis of this compound to minimize impurities?

Critical steps include:

- Intermediate monitoring : Quantify 3-Methylflavone-8-carboxylic acid (Related Compound A) via HPLC with a relative retention time (RRT) of 1.55 .

- Esterification control : Limit methyl/ethyl ester byproducts (RRTs 3.45 and 4.75) by optimizing reaction pH and temperature .

- Crystallization : Use methanol/water mixtures to enhance purity (>98%) .

Q. How to design in vitro studies differentiating PDE inhibition from calcium antagonism?

Use a dual-mechanism approach:

- PDE activity : Measure cAMP accumulation in bladder smooth muscle cells treated with IBMX (non-specific PDE inhibitor) as a comparator .

- Calcium flux : Employ Fura-2 AM dye to track intracellular Ca<sup>2+</sup> changes in the presence of voltage-gated calcium channel blockers (e.g., nifedipine) .

Q. What in vivo models are appropriate for studying Flavoxate’s effects on bladder hyperactivity?

- Rodent cystometry : Measure intravesical pressure and voiding frequency in rats with acetic acid-induced bladder overactivity .

- Isolated bladder strips : Assess contractile responses to carbachol or electrical field stimulation . Note: Administer Flavoxate orally (3–4 doses/day, 200 mg/tablet) post-meals to mimic clinical dosing .

属性

IUPAC Name |

2-piperidin-1-ylethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO4.ClH/c1-17-21(26)19-11-8-12-20(23(19)29-22(17)18-9-4-2-5-10-18)24(27)28-16-15-25-13-6-3-7-14-25;/h2,4-5,8-12H,3,6-7,13-16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEVKNFZUQEERE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCCN3CCCCC3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047784 | |

| Record name | Flavoxate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3717-88-2 | |

| Record name | Flavoxate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3717-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavoxate hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003717882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavoxate hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flavoxate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flavoxate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLAVOXATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C05J6089W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。